4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde
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Overview
Description
4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is a heterocyclic compound that contains a furan ring substituted with a bromine atom, a pyrimidin-2-ylsulfanyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the pyrimidin-2-ylsulfanyl group and the aldehyde functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid
- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol
- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-thiol
Uniqueness
4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the aldehyde functionality, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
4-bromo-5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-4-6(5-13)14-8(7)15-9-11-2-1-3-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCREMWMYBNZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(O2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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